molecular formula C24H27N5O5 B2635515 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 505080-70-6

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2635515
CAS RN: 505080-70-6
M. Wt: 465.51
InChI Key: HJFWGMKPAYRIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-((4-methylbenzyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N5O5 and its molecular weight is 465.51. The purity is usually 95%.
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Scientific Research Applications

Bromophenols and Nucleoside Base Derivatives

A study on bromophenols coupled with nucleoside base derivatives from the red alga Rhodomela confervoides identified compounds with unique structures through spectroscopic and chemical methods. These compounds contribute to understanding the chemical diversity and potential biological activities of marine natural products (Ma et al., 2007).

Cardiovascular Activity of Purine Derivatives

Another research effort synthesized and tested various 8-alkylamino substituted derivatives of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione for their cardiovascular activities. These studies offer insights into the design of novel compounds with potential therapeutic applications in cardiovascular diseases (Chłoń-Rzepa et al., 2004).

Synthesis and Structural Analysis of Imidazo Purines

Research on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo purines highlights the methods for creating complex purine derivatives with potential biological activities. These studies contribute to the field of medicinal chemistry by exploring new synthetic routes and structural analyses of purine-based compounds (Simo et al., 1998).

Protective Groups in Purine Synthesis

A paper on the use of thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones discusses an innovative approach to synthesize purine derivatives. This research provides valuable information on synthetic strategies and the role of protective groups in the synthesis of complex organic molecules (Khaliullin & Shabalina, 2020).

properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5/c1-15-4-6-16(7-5-15)12-25-23-26-21-20(22(31)27-24(32)28(21)2)29(23)13-17(30)14-34-19-10-8-18(33-3)9-11-19/h4-11,17,30H,12-14H2,1-3H3,(H,25,26)(H,27,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFWGMKPAYRIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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